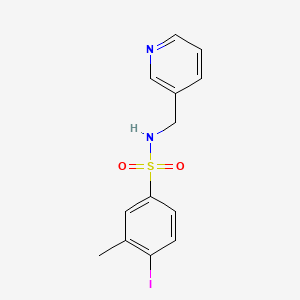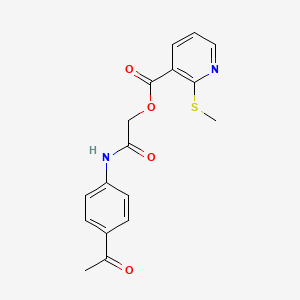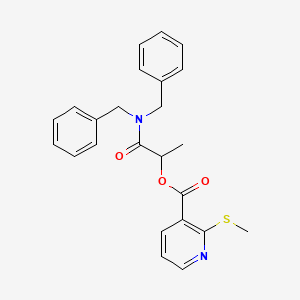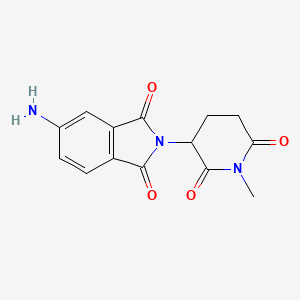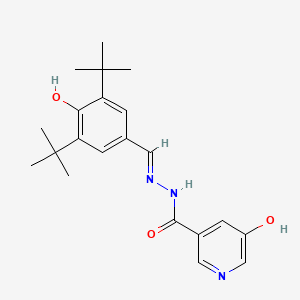
N'-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-hydroxynicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-hydroxynicotinohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to a nicotinohydrazide backbone, with tert-butyl groups providing steric hindrance and a hydroxyl group contributing to its reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-hydroxynicotinohydrazide typically involves the condensation reaction between 3,5-ditert-butyl-4-hydroxybenzaldehyde and 5-hydroxynicotinohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-hydroxynicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents onto the aromatic ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-hydroxynicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the benzylidene group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3,5-ditert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
5-hydroxynicotinohydrazide: Another precursor used in the synthesis.
2,6-di-tert-butyl-4-methylphenol (BHT): A compound with similar antioxidant properties.
Uniqueness
N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-hydroxynicotinohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and benzylidene groups allows for diverse chemical transformations and potential therapeutic applications.
属性
分子式 |
C21H27N3O3 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-5-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C21H27N3O3/c1-20(2,3)16-7-13(8-17(18(16)26)21(4,5)6)10-23-24-19(27)14-9-15(25)12-22-11-14/h7-12,25-26H,1-6H3,(H,24,27)/b23-10+ |
InChI 键 |
KEWWZIDVIURCLK-AUEPDCJTSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=CC(=CN=C2)O |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC(=CN=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B13365940.png)
![1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13365947.png)
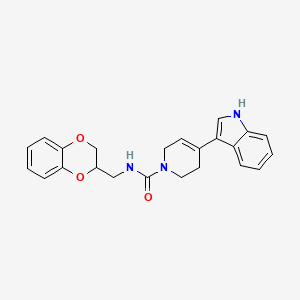
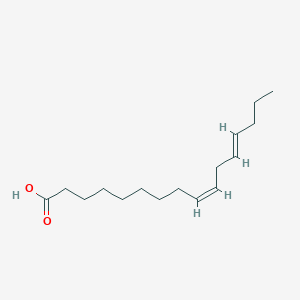
![5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine](/img/structure/B13365967.png)

![1-{[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13365977.png)
![6-(1-Benzofuran-2-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365978.png)
![N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide](/img/structure/B13365984.png)
